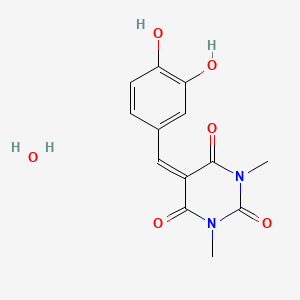![molecular formula C22H28N4O2 B5301919 N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5301919.png)
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide, also known as EPPA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders. In
科学的研究の応用
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. One study found that this compound was able to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in regulating mood and emotion. Another study found that this compound was able to reduce the symptoms of anxiety in mice, suggesting that it could have anxiolytic effects in humans as well.
作用機序
The exact mechanism of action of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, which could lead to increased levels of these neurotransmitters in the brain. Additionally, this compound has been shown to bind to certain receptors in the brain, such as the serotonin 5-HT2A receptor, which could also contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its effects on neurotransmitter levels in the brain, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the mechanisms behind these effects and their potential therapeutic applications.
実験室実験の利点と制限
One advantage of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it could be safe for use in humans. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.
将来の方向性
There are several future directions for N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide research. One area of interest is the development of this compound-based therapies for neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas, such as cancer treatment. Finally, more studies are needed to fully elucidate the mechanism of action of this compound, which could lead to the development of more targeted therapies based on its effects.
合成法
The synthesis of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide involves the reaction of N-ethyl-N-(4-pyridinylmethyl)acetamide with 2-phenylethylamine and acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to yield the final compound, this compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
特性
IUPAC Name |
N-ethyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-25(17-19-8-11-23-12-9-19)21(27)16-20-22(28)24-13-15-26(20)14-10-18-6-4-3-5-7-18/h3-9,11-12,20H,2,10,13-17H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFWKEDEEKWHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5301850.png)
![1-phenyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5301866.png)
![2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B5301867.png)
![7-[3-(3,4-dimethoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5301873.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5301878.png)
![4-{2-[(3-phenyl-2-propen-1-yl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5301887.png)
![N-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)ethanamine](/img/structure/B5301888.png)
![2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5301894.png)

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)
![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)
![7-[3-(1-azepanyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5301933.png)
![5-methyl-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5301935.png)